
D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine: is a synthetic peptide composed of five amino acids: D-tryptophan, D-phenylalanine, D-alanine, D-phenylalanine, and glycine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography) are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The tryptophan and phenylalanine residues can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic rings of tryptophan and phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products:
Oxidation: Quinone derivatives of tryptophan and phenylalanine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and interactions.
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses.
類似化合物との比較
- D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine
- L-Alanyl-D-tryptophyl-D-phenylalanyl-D-tryptophan
Comparison:
- Structural Differences: While similar in composition, these peptides differ in the sequence and configuration of amino acids, leading to variations in their three-dimensional structures and biological activities.
- Unique Properties: D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine’s unique sequence imparts specific binding affinities and stability, making it distinct from other peptides.
特性
CAS番号 |
644997-52-4 |
|---|---|
分子式 |
C34H38N6O6 |
分子量 |
626.7 g/mol |
IUPAC名 |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N6O6/c1-21(31(43)39-28(33(45)37-20-30(41)42)16-22-10-4-2-5-11-22)38-34(46)29(17-23-12-6-3-7-13-23)40-32(44)26(35)18-24-19-36-27-15-9-8-14-25(24)27/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)(H,41,42)/t21-,26-,28-,29-/m1/s1 |
InChIキー |
WIUCHQFWFSFTAV-WTURZTNBSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
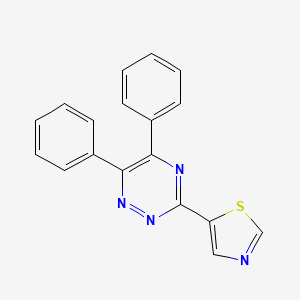
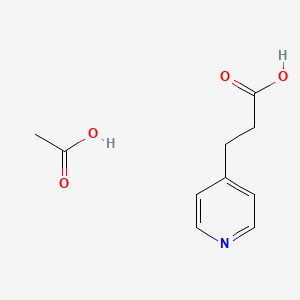
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)

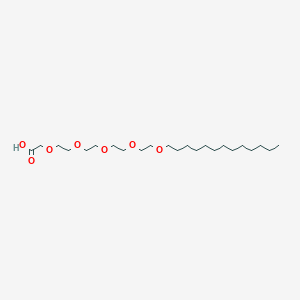
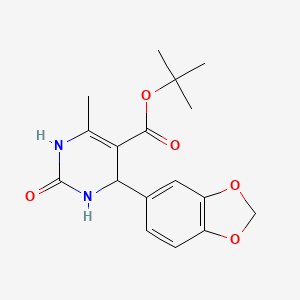
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
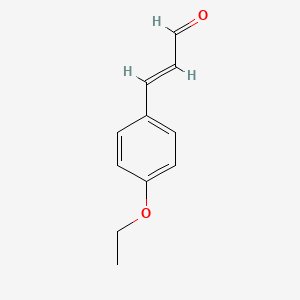
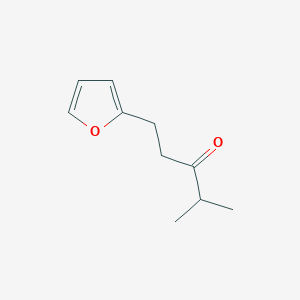
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
